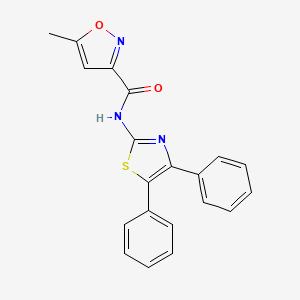![molecular formula C23H20N4OS2 B4571701 N-(4-methylbenzyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4571701.png)
N-(4-methylbenzyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide
Vue d'ensemble
Description
N-(4-methylbenzyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C23H20N4OS2 and its molecular weight is 432.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.10785362 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Thiosemicarbazone derivatives have been synthesized and studied for their corrosion inhibition action on aluminum and mild steel alloys in saline and acidic environments. These compounds, including similar structures to the specified chemical, provide corrosion protection by forming an adsorbed layer on the metal surface, significantly enhancing the material's resistance to corrosion. The effectiveness of these inhibitors has been attributed to their adsorption and formation of protective films on the metal surfaces, as detailed in studies using various electrochemical techniques and surface analysis methods (Prakashaiah et al., 2018); (Zaidon et al., 2021).
Antibacterial and Antioxidant Properties
Research into novel thiosemicarbazones has also explored their antibacterial and antioxidant potentials. These compounds have shown excellent inhibition potency against Gram-positive pathogens and possess antioxidant activity against various radicals, suggesting their applicability in developing treatments for infections and oxidative stress-related conditions (Karaküçük-İyidoğan et al., 2014).
Synthesis of Novel Heterocycles
Thiosemicarbazides, including structures akin to the compound , have been utilized as potent reagents for synthesizing new heterocyclic compounds. These studies focus on creating diverse pharmacophoric motifs with potential therapeutic applications, highlighting the chemical versatility and significance in drug development research (Azab & Saad, 2016).
Chemosensing of Metal Ions
The compound has been implicated in studies related to the detection of heavy metal ions, where it functions as a chemosensor. Its ability to selectively bind and detect metal ions like Ni2+, Cu2+, Co2+, and Cd2+ through colorimetric and fluorometric changes showcases its application in environmental monitoring and heavy metal ion detection (Mahajan et al., 2019).
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS2/c1-15-8-10-16(11-9-15)14-24-23(29)27-26-22(28)18-13-20(21-7-4-12-30-21)25-19-6-3-2-5-17(18)19/h2-13H,14H2,1H3,(H,26,28)(H2,24,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHAGLWWJRVNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4571623.png)
![3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4571630.png)
![ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE](/img/structure/B4571634.png)
![ethyl 1-[(4-ethyl-1-piperazinyl)acetyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4571635.png)
![4-[(2-fluorophenoxy)acetyl]morpholine](/img/structure/B4571638.png)
![methyl 4-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4571671.png)
![N-(2-{[(4-CYCLOHEXYLPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4571676.png)

![ethyl 2-[(3,4-difluorobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4571692.png)
![3-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4571697.png)
![7-[(3-BROMOPHENYL)METHOXY]-8-CHLORO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4571702.png)

amino]-N-2-naphthylbenzamide](/img/structure/B4571705.png)
![4-[2-(butan-2-yloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4571710.png)
